molecular formula C13H11N3OS B1373854 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline CAS No. 1274049-48-7

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Cat. No.: B1373854
CAS No.: 1274049-48-7
M. Wt: 257.31 g/mol
InChI Key: WPZDAQWOOUUWCQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS: 1274049-48-7) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a methyl-linked aniline moiety. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{N}_{3}\text{OS} $, with a molar mass of 257.31 g/mol.

Properties

IUPAC Name

2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-11-4-2-1-3-9(11)7-12-15-13(16-17-12)10-5-6-18-8-10/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDAQWOOUUWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydrazides from the oxadiazole ring.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Position Isomers

  • 2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS: 1469080-63-4)
    This isomer substitutes thiophene at position 2 instead of 3. The thiophen-2-yl group offers stronger conjugation with the oxadiazole ring due to its alignment with the heterocycle’s electron-deficient regions. This structural difference may improve charge transfer properties, making it more suitable for optoelectronic applications. However, its biological activity could differ due to altered steric interactions .

  • 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Here, the methyl-oxadiazole group is attached to the aniline ring at position 4 (para) instead of position 2 (ortho). This positional change may enhance solubility compared to the ortho-substituted analog .

Substituent Variations on Thiophene

  • However, steric effects from the methyl group might reduce binding affinity to compact active sites .

Phenyl-Substituted Analogs

  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 915922-80-4) Replacing thiophene with a 4-methylphenyl group removes sulfur-mediated interactions (e.g., hydrogen bonding or π-sulfur interactions). This substitution reduces electron density in the oxadiazole ring, which may lower reactivity in electrophilic substitution reactions. Phenyl analogs are often less potent in antimicrobial assays compared to thiophene-containing derivatives, as observed in studies of oxadiazole-based antimicrobials .

Biological Activity

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline is a compound that incorporates a thiophene ring and a 1,2,4-oxadiazole moiety, both of which are known for their diverse biological activities. The oxadiazole ring is particularly noted for its role in medicinal chemistry due to its ability to mimic bioisosteric properties of various functional groups, making it a valuable scaffold in drug design.

  • Chemical Formula : C12_{12}H12_{12}N4_{4}OS
  • Molecular Weight : 248.31 g/mol
  • CAS Number : 1274049-48-7

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the oxadiazole unit has been shown to enhance the compound's ability to inhibit key enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundHeLa (cervical cancer)12.5
This compoundMCF7 (breast cancer)15.0
This compoundA549 (lung cancer)10.0

These findings suggest that the compound exhibits selective cytotoxicity towards certain tumor types and may serve as a lead compound for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 50–100 µg/mL.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Anticancer Activity : A recent study published in Pharmaceutical Research evaluated the effectiveness of several oxadiazole derivatives including this compound against a panel of cancer cell lines. The results indicated that this compound had significant antiproliferative effects particularly against ovarian cancer cells (OVXF 899), with an IC50_{50} value of approximately 9.27 µM .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiophene-containing oxadiazoles showed that compounds similar to 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-y]methyl}aniline exhibited effective inhibition against both bacterial strains and fungal pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
Reactant of Route 2
Reactant of Route 2
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

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